molecular formula C22H20N2O B2438889 6-methoxy-1-naphthalen-1-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole CAS No. 529476-44-6

6-methoxy-1-naphthalen-1-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

Cat. No.: B2438889
CAS No.: 529476-44-6
M. Wt: 328.415
InChI Key: UWFHJKFBKWBVPK-UHFFFAOYSA-N
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Description

6-methoxy-1-naphthalen-1-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is a complex organic compound belonging to the class of beta-carbolines Beta-carbolines are known for their diverse biological activities and are found in various natural products and synthetic compounds

Properties

IUPAC Name

6-methoxy-1-naphthalen-1-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O/c1-25-15-9-10-20-19(13-15)18-11-12-23-21(22(18)24-20)17-8-4-6-14-5-2-3-7-16(14)17/h2-10,13,21,23-24H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFHJKFBKWBVPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCNC3C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation via Epoxide Ring-Opening

A naphthalen-1-yl-containing epoxide (e.g., 1,2-epoxy-3-(naphthalen-1-yloxy)propane) reacts with the β-carboline core in aprotic solvents (DMF or toluene) under reflux:
$$
\text{β-Carboline} + \text{Epoxide} \xrightarrow{\text{DMF, 100°C}} \text{1-Naphthalen-1-yl-β-carboline}
$$

  • Conditions : 1–30 hours, yielding 33–40% after recrystallization.
  • Challenges : Competing diastereomers require chiral resolution or column chromatography.

Direct Coupling via Ullmann or Suzuki-Miyaura Reactions

For higher regioselectivity, pre-functionalized intermediates enable cross-coupling:

  • Halogenated β-carboline : Bromination at position 1 using NBS (N-bromosuccinimide).
  • Coupling : Reaction with naphthalen-1-ylboronic acid under palladium catalysis.
    $$
    \text{1-Bromo-β-carboline} + \text{Naphthalen-1-ylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{1-Naphthalen-1-yl-β-carboline}
    $$
  • Yields : 50–65% with optimized ligand systems.

Methoxy Group Installation and Optimization

The 6-methoxy group is introduced either early (via the tryptamine precursor) or late-stage (via nucleophilic substitution).

Early-Stage Methoxylation

Advantages : Higher yields due to stable indole methoxylation.

  • Method : 5-Methoxytryptamine synthesis using methyl chloride/KOH in DMSO.
  • Purity : >98% after silica gel chromatography.

Late-Stage O-Methylation

Applicability : For post-cyclization modifications.

  • Reagents : Methyl triflate or dimethyl sulfate in THF with NaH.
    $$
    \text{6-Hydroxy-β-carboline} + \text{MeOTf} \xrightarrow{\text{NaH}} \text{6-Methoxy-β-carboline}
    $$
  • Yield : 40–55% due to steric hindrance.

Purification and Characterization

Recrystallization Protocols

  • Solvents : Ethyl acetate, toluene, or acetonitrile for diastereomer separation.
  • Typical recovery : 70–85% after two recrystallizations.

Chromatographic Methods

  • Normal-phase silica gel : Hexane/ethyl acetate (3:1) for intermediate purification.
  • HPLC : C18 columns with methanol/water gradients for final purity (>99%).

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.82–7.12 (m, naphthalen-1-yl), 6.89 (s, C6-OCH$$3$$), 4.21 (t, CH$$_2$$-pyrido).
  • MS (ESI) : m/z 328.415 [M+H]$$^+$$.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Challenges
Pictet-Spengler + Alkylation 33–40 95 Diastereomer separation
Cross-Coupling 50–65 99 Halogenation step efficiency
Late-Stage Methoxylation 40–55 90 Steric hindrance at C6

Industrial-Scale Considerations

  • Cost drivers : Naphthalen-1-yl epoxides and palladium catalysts contribute >60% of raw material costs.
  • Process intensification : Continuous-flow systems for cyclization and coupling steps reduce batch times by 40%.

Chemical Reactions Analysis

Functionalization at the C1 Position

The C1 position (naphthalene substituent) undergoes electrophilic substitution and cross-coupling reactions :

  • Pictet-Spengler reactions with aromatic aldehydes (e.g., benzaldehyde) form tetrahydro-β-carboline derivatives. For example, condensation with L-tryptophan methyl ester under kinetic control yields diastereomers with a 4:1 ratio favoring the (1S,3S)-configuration .

  • Nucleophilic additions at the C1 naphthalene ring are facilitated by the electron-donating methoxy group, enabling regioselective modifications .

Ring-Opening and Rearrangement Reactions

The tetrahydro-pyridoindole core participates in acid-catalyzed ring-opening under strong acidic conditions (e.g., HCl/EtOH):

  • Cleavage of the C9-N bond generates 6-methoxyindole intermediates , which can be functionalized further (e.g., bromination at C3) .

  • Thermal rearrangement at 80°C in the presence of benzyl bromide leads to fused quinoline derivatives through dehydrogenation .

Biological Activity-Driven Modifications

To enhance anticancer properties, the compound is derivatized via:

  • N9-Methylation : Introduces a methyl group at the indole nitrogen, altering binding interactions with MDM2 (a cancer target) .

  • Halogenation : Chlorination at C6 improves hydrophobic interactions with biological targets (e.g., IC₅₀ values drop to 80 nM in breast cancer cells) .

Comparative Reactivity with Analogues

The compound’s reactivity differs from simpler β-carbolines due to its naphthalene and methoxy substituents:

Feature6-Methoxy-1-naphthyl Derivative6-Methoxy-1-phenyl Analog
Electrophilic Substitution Faster at C1 (naphthalene)Slower at C1 (phenyl)
Solubility Lower (logP = 3.14) Higher (logP = 2.89)
Anticancer Activity IC₅₀ = 0.08–0.29 µM IC₅₀ = 0.5–1.2 µM

Key Research Findings

  • Microwave-assisted synthesis reduces reaction times by 50% compared to classical heating .

  • The 1-naphthyl group enhances π-π stacking with tyrosine residues in MDM2, critical for anticancer activity .

  • Demethylation of the methoxy group (via BBr₃) abolishes activity, confirming its role in target binding .

Experimental protocols and spectral data (NMR, HRMS) for these reactions are documented in peer-reviewed studies .

Scientific Research Applications

Structural Overview

This compound belongs to the class of naphthylpyridoles, characterized by the integration of a naphthalene moiety with a pyridoindole framework. Its molecular formula is C₁₈H₁₈N₂O, with a molecular weight of approximately 328.415 g/mol. The presence of a methoxy group enhances its solubility and may influence its biological interactions, making it a subject of interest in drug discovery.

Anticancer Activity

Research indicates that compounds with similar structures to 6-methoxy-1-naphthalen-1-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole exhibit significant anticancer properties. For instance, studies have shown that related naphthalene derivatives can induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Cell LineIC50 (μM)Mechanism of Action
HT2915.0Apoptosis induction
MCF720.5Cell cycle arrest
A54918.0ROS generation

The mechanism of action typically involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death in cancer cells.

Neuropharmacological Effects

There is growing evidence that compounds structurally similar to this compound may interact with neurotransmitter systems. For example, related compounds have been shown to modulate serotonin uptake and release in neuronal models. This interaction suggests potential applications in treating mood disorders and neurodegenerative diseases .

Synthetic Applications

The synthesis of this compound typically involves multi-step organic reactions. While detailed synthetic routes are not widely published, similar compounds can be synthesized through established methodologies in organic chemistry.

Common Synthetic Steps:

  • Formation of the Pyridoindole Framework : This often involves cyclization reactions that construct the core structure from simpler precursors.
  • Introduction of the Methoxy Group : This can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
  • Final Assembly : Combining the naphthalene moiety with the pyridoindole structure through coupling reactions.

The biological activity of this compound is attributed to its ability to interact with various cellular targets:

Antioxidant Properties

Similar compounds have demonstrated significant antioxidant activity due to the electron-donating capabilities of the methoxy group. This property is crucial for reducing oxidative stress in biological systems.

Mechanism Insights

The compound's mechanism of action may involve:

  • Modulation of enzyme activity related to oxidative stress.
  • Interaction with specific receptors involved in neurotransmission.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Anticancer Studies : Research has documented its efficacy against various cancer cell lines with promising results indicating growth inhibition through apoptosis induction.
  • Neuropharmacological Investigations : Studies focusing on serotonin modulation have suggested its use as a therapeutic agent for depression and anxiety disorders.

Mechanism of Action

The mechanism of action of 6-methoxy-1-naphthalen-1-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole involves its interaction with various molecular targets and pathways. It is known to inhibit mitotic kinesin, a protein involved in cell division, making it a potential anti-cancer agent. Additionally, it may interact with neurotransmitter receptors in the brain, contributing to its neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methoxy-1-naphthalen-1-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is unique due to the presence of the naphthyl group, which enhances its biological activity and potential therapeutic applications. This structural feature distinguishes it from other beta-carbolines and contributes to its unique pharmacological profile.

Biological Activity

6-Methoxy-1-naphthalen-1-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is a complex heterocyclic compound that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C22H20N2O
  • Molecular Weight : 328.41 g/mol
  • IUPAC Name : 6-methoxy-1-(naphthalen-1-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
  • InChI Key : UWFHJKFBKWBVPK-UHFFFAOYSA-N

The biological activity of this compound is largely attributed to its interaction with various biological targets:

  • Receptor Binding : The compound may interact with neurotransmitter receptors and enzymes, influencing neurological pathways.
  • Antioxidant Activity : Its structure suggests potential antioxidant properties that could mitigate oxidative stress in cells.
  • Anticancer Potential : Preliminary studies indicate that it may inhibit cancer cell proliferation through apoptosis induction.

Anticancer Activity

Research has demonstrated that derivatives of pyridoindoles exhibit significant anticancer properties. In particular:

  • In vitro Studies : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines (e.g., breast and pancreatic cancer) with IC50 values in the low micromolar range .
CompoundCell LineIC50 (μM)Reference
6-Methoxy-PyridoindoleMCF7 (Breast Cancer)5.0
6-Methoxy-PyridoindolePANC1 (Pancreatic Cancer)4.5

Neuroprotective Effects

Studies suggest that the compound may have neuroprotective effects by modulating neurotransmitter systems:

  • Dopaminergic Activity : It has been shown to enhance dopamine receptor signaling in animal models of Parkinson's disease .

Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines:

  • Mechanism : It potentially downregulates NF-kB signaling pathways involved in inflammation .

Case Study 1: Anticancer Efficacy in Pancreatic Cancer

A study investigated the efficacy of 6-methoxy derivatives on pancreatic cancer xenografts. Results indicated a significant reduction in tumor size compared to control groups. The mechanism was linked to apoptosis induction and inhibition of cell cycle progression.

Case Study 2: Neuroprotective Effects in Parkinson's Disease Models

In a controlled study using mice models of Parkinson's disease, administration of the compound resulted in improved motor function and reduced neurodegeneration markers. This suggests a protective role against dopaminergic neuron loss.

Q & A

Q. How is the structural confirmation of this compound typically performed?

Methodological Answer: Structural elucidation relies on spectroscopic and spectrometric techniques:

  • Nuclear Magnetic Resonance (NMR):
    • 1^1H-NMR identifies proton environments (e.g., methoxy groups at δ ~3.8 ppm, aromatic protons in naphthalene/indole systems at δ 6.8–8.2 ppm) .
    • 13^13C-NMR confirms carbon frameworks, including tetrahydro-pyridoindole ring systems and substituents .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+^+ peaks matching theoretical values) .
  • X-ray Crystallography (if applicable): Resolves stereochemistry and solid-state packing .

Q. What are common synthetic routes for constructing the pyrido[3,4-b]indole core?

Methodological Answer: Key strategies include:

  • Pictet-Spengler Cyclization: Condensation of tryptamine derivatives with carbonyl compounds under acidic conditions to form tetrahydro-β-carboline intermediates .

  • Indole Functionalization: Alkylation or arylation at the indole C3 position using naphthalen-1-ylmethanol or halides .

  • Multi-Step Synthesis Example:

    StepReagents/ConditionsPurposeReference
    1POCl3_3/DMFFormylation of indole
    23-Chlorobenzyl bromide, NaH/DMFAlkylation
    3NaBH4_4 reductionReduction of aldehyde to alcohol

Advanced Research Questions

Q. How can stereochemical outcomes be optimized during synthesis?

Methodological Answer:

  • Chiral Catalysts: Use enantioselective catalysts (e.g., Rhodium carbenoids) for asymmetric C-H insertion, as demonstrated in tetrahydrobenzindole synthesis .
  • Protecting Groups: Temporarily block reactive sites (e.g., tert-butyldimethylsilyl (TBS) for hydroxyl groups) to direct regioselectivity .
  • Temperature Control: Low-temperature reactions minimize racemization in stereosensitive steps .

Q. What strategies address low yields in naphthalene-indole coupling reactions?

Methodological Answer:

  • Catalytic Systems: Palladium-based catalysts (e.g., Pd(OAc)2_2) enhance cross-coupling efficiency for aryl-aryl bonds .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of aromatic intermediates .
  • Microwave-Assisted Synthesis: Reduces reaction time and improves yield for thermally demanding steps .

Q. How to resolve contradictions in reported biological activities of derivatives?

Methodological Answer:

  • Purity Verification: Use HPLC (≥99% purity thresholds) to exclude impurities affecting bioactivity .
  • Assay Standardization: Replicate assays under controlled conditions (pH, temperature, cell lines) to minimize variability .
  • Meta-Analysis: Compare structural variations (e.g., methoxy vs. hydroxyl groups) across studies to identify pharmacophore determinants .

Data Contradiction Analysis

Q. Discrepancies in NMR shifts for similar derivatives: How to troubleshoot?

Methodological Answer:

  • Solvent Effects: Compare data acquired in identical solvents (e.g., CDCl3_3 vs. DMSO-d6_6) .
  • Dynamic Processes: Check for tautomerism or rotameric equilibria (e.g., using variable-temperature NMR) .
  • Stereochemical Influence: Enantiomers may exhibit identical shifts; use chiral shift reagents or Mosher ester analysis .

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